N-(4-(N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide
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Description
N-(4-(N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H23N7O3S and its molecular weight is 477.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
A related compound has been found to interact withLeishmania major pteridine reductase 1 (LmPTR1) , which could suggest a similar target for this compound. LmPTR1 is an enzyme that plays a crucial role in the survival and proliferation of parasites.
Mode of Action
It is suggested that the compound may bind to its target enzyme, potentially inhibiting its function . This inhibition could disrupt the normal biochemical processes of the parasite, leading to its death.
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, inhibition of LmPTR1 can disrupt the folate pathway, which is essential for the synthesis of nucleic acids and proteins in the parasite . This disruption can lead to the death of the parasite.
Pharmacokinetics
A related compound was found to have high solubility in saline at ph 7 , which could suggest good bioavailability for this compound.
Result of Action
Based on the potential inhibition of lmptr1, it can be inferred that the compound may lead to the death of the parasite by disrupting its essential biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .
Properties
IUPAC Name |
N-[4-[[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S/c1-15-14-16(2)30(28-15)23-13-12-22(26-27-23)25-19-4-6-20(7-5-19)29-34(32,33)21-10-8-18(9-11-21)24-17(3)31/h4-14,29H,1-3H3,(H,24,31)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQROYBXWYDGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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